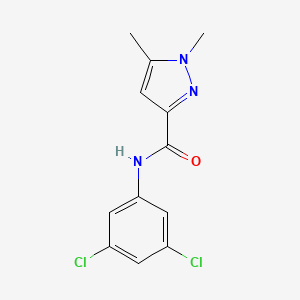

N-(3,5-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Description

N-(3,5-Dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 3,5-dichlorophenyl group attached to the carboxamide nitrogen and methyl substituents at the 1- and 5-positions of the pyrazole ring. The dichlorophenyl moiety is a common feature in bioactive compounds, often associated with enhanced binding affinity to biological targets, such as enzymes or receptors . The dimethyl groups on the pyrazole ring likely influence steric and electronic properties, affecting solubility and metabolic stability .

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O/c1-7-3-11(16-17(7)2)12(18)15-10-5-8(13)4-9(14)6-10/h3-6H,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVSAYNCIFPXFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 1,5-dimethyl-1H-pyrazole-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3,5-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce enzymatic degradation, enhancing bioavailability .

- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl, fluorine) improve binding to hydrophobic enzyme pockets .

- Solubility : Polar groups like sulfonamide or hydroxyl improve aqueous solubility, critical for drug delivery .

Chlorinated Pyrazole Derivatives

Chlorinated analogs, such as those in , highlight the role of halogens in bioactivity (Table 2):

Key Observations :

- Chlorine Substitution : Increases lipophilicity and membrane permeability, aiding cellular uptake .

- Cyanogroup: Enhances hydrogen bonding with biological targets, improving affinity .

Dichlorophenyl-Containing Compounds in Other Scaffolds

The dichlorophenyl group is a recurring motif in diverse structural classes (Table 3):

Key Observations :

- Toxicity vs.

- Agrochemical Utility : Dichlorophenyl derivatives like procymidone are widely used as pesticides due to their stability and target specificity .

Biological Activity

N-(3,5-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its biological properties, mechanisms of action, and relevant case studies that highlight its potential applications.

Chemical Structure and Properties

The chemical formula for N-(3,5-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is . The compound features a pyrazole ring substituted with a dichlorophenyl group and a carboxamide functional group, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of pyrazole derivatives, including N-(3,5-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. In vitro evaluations have shown strong activity against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial properties .

- Biofilm Formation Inhibition : It was also effective in inhibiting biofilm formation in these bacteria, which is crucial for preventing chronic infections .

Anticancer Activity

The compound has shown promise in cancer research. Various derivatives of pyrazole have been evaluated for their cytotoxic effects on cancer cell lines:

- Cytotoxicity : Studies indicated that certain pyrazole derivatives had IC50 values lower than those of established chemotherapeutic agents like doxorubicin, suggesting that they may be more effective in certain contexts .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, molecular docking studies revealed strong interactions between the compound and key proteins involved in apoptosis regulation .

Study 1: Antimicrobial Evaluation

A comprehensive study assessed the antimicrobial efficacy of several pyrazole derivatives, including N-(3,5-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. The findings are summarized in Table 1 below:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Against |

|---|---|---|---|

| N-(3,5-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | 0.22 | 0.25 | Staphylococcus aureus |

| Other derivatives | Varies | Varies | Various pathogens |

This study confirmed the compound's potential as an antimicrobial agent with significant activity against resistant strains.

Study 2: Anticancer Properties

In another investigation focused on anticancer properties:

- Cell Lines Tested : The compound was tested against several human cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia).

- Results : The compound demonstrated IC50 values that were lower than those of traditional therapies, indicating a potential for development as an anticancer drug .

Q & A

Q. What are the standard laboratory synthesis methods for N-(3,5-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?

The compound is typically synthesized via carboxamide coupling reactions. A general procedure involves reacting a pyrazole-thiol intermediate (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with an appropriate chloroacetamide derivative in the presence of a base like K₂CO₃ in DMF. Coupling agents such as EDCI/HOBt are used to facilitate amide bond formation under mild conditions (room temperature, 30 min to 2 hours). Purification often involves extraction with chloroform and recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the pyrazole and dichlorophenyl rings. Mass spectrometry (MS) via electrospray ionization (ESI) provides molecular weight validation. For example, derivatives with similar structures show diagnostic peaks in ¹H-NMR (e.g., δ 2.66 ppm for methyl groups on pyrazole) and MS ([M+H]+ ions at m/z 403–437) .

Q. What safety protocols should be followed when handling this compound?

While specific toxicity data for this compound is limited, structurally related dichlorophenyl carboxamides (e.g., procymidone) exhibit aquatic toxicity and require precautions. Use personal protective equipment (PPE), including gloves, goggles, and lab coats. Avoid inhalation of dust/aerosols and ensure proper ventilation. Dispose of waste via approved chemical disposal methods to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Yield optimization may involve adjusting stoichiometry (e.g., 1.1–1.5 equivalents of alkylating agents), solvent choice (DMF for solubility vs. THF for milder conditions), and temperature control. Catalytic additives like triethylamine or DIPEA enhance coupling efficiency. Purity is improved via preparative thin-layer chromatography (TLC) or recrystallization from ethanol/water mixtures .

Q. What strategies are used to explore structure-activity relationships (SAR) for this compound?

SAR studies often involve synthesizing derivatives with modified aryl or alkyl groups on the pyrazole ring. For example, substituting the dichlorophenyl group with fluorophenyl or thiophene moieties can alter biological activity. Computational modeling (e.g., molecular docking) and in vitro assays (e.g., enzyme inhibition) are used to correlate structural changes with functional outcomes .

Q. How can analytical challenges in quantifying this compound in complex mixtures be addressed?

High-performance liquid chromatography (HPLC) with UV detection (λ = 220–280 nm) is effective for quantification. For trace analysis, LC-MS/MS provides higher sensitivity. Challenges like matrix interference can be mitigated using solid-phase extraction (SPE) or derivatization techniques to enhance detectability .

Q. How should discrepancies in reported physical properties (e.g., melting points) be resolved?

Conflicting data may arise from polymorphic forms or impurities. Researchers should replicate synthesis under controlled conditions (e.g., slow cooling during recrystallization) and characterize batches via differential scanning calorimetry (DSC) or X-ray crystallography. Cross-referencing multiple sources (e.g., PubChem, CAS) ensures accuracy .

Methodological Considerations

- Contradiction Analysis : When toxicity data is unavailable, extrapolate from structurally similar compounds (e.g., procymidone’s LD₅₀ values) but validate with in vitro assays .

- Biological Activity : Preliminary screens should include antifungal and enzyme inhibition assays, given the dichlorophenyl group’s role in fungicidal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.